![molecular formula C19H18N2O3 B5800905 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known by its chemical name, CPI-444, and is a selective antagonist of the adenosine A2A receptor.
Mecanismo De Acción
The mechanism of action of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide involves its selective antagonism of the adenosine A2A receptor. This receptor is involved in various physiological processes, including immune function and inflammation. By blocking this receptor, CPI-444 can modulate the immune response and inhibit tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide are complex and varied. This compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. It also has anti-inflammatory effects and can inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in lab experiments include its selectivity for the adenosine A2A receptor, its potential for use in cancer treatment, and its ability to modulate the immune response. However, there are also limitations to its use, including its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research involving 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide. These include further studies on its mechanism of action, exploring its potential for use in combination with other cancer treatments, and investigating its potential for use in other areas of scientific research, such as immunology and inflammation.
In conclusion, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a promising compound that has potential applications in various areas of scientific research. Its selective antagonism of the adenosine A2A receptor makes it an attractive candidate for cancer treatment, and its ability to modulate the immune response has implications for other areas of research as well. Further studies are needed to fully understand its mechanism of action and potential for use in combination with other treatments.
Métodos De Síntesis
The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide involves several steps. The first step is the preparation of 3-(cyclopropylcarbonyl)-1H-indole-1-carboxylic acid, which is then reacted with 2-(bromomethyl)furan to obtain the final product. The synthesis of this compound has been described in detail in various research papers.
Aplicaciones Científicas De Investigación
The potential applications of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in scientific research are numerous. This compound has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of tumors in various types of cancer, including melanoma, lung cancer, and colorectal cancer.
Propiedades
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-10-14-4-3-9-24-14)12-21-11-16(19(23)13-7-8-13)15-5-1-2-6-17(15)21/h1-6,9,11,13H,7-8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXCTJSLJXNCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

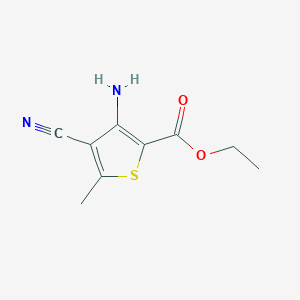

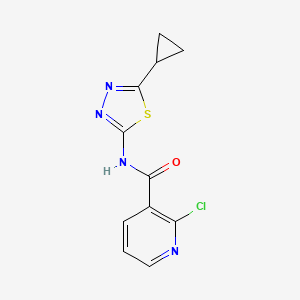
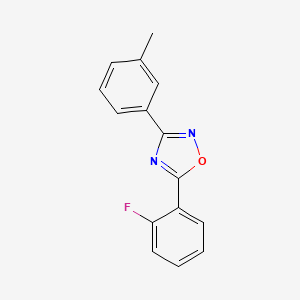

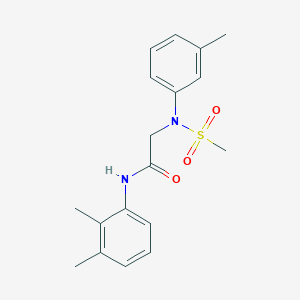
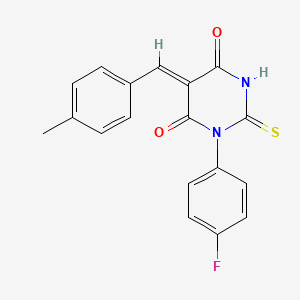
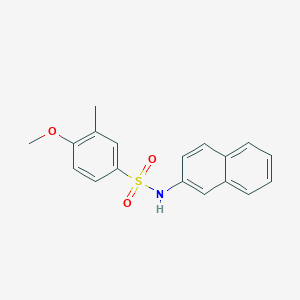

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
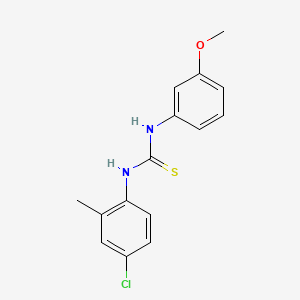
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)